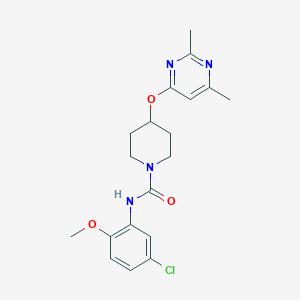![molecular formula C8H14O B2910359 Bicyclo[3.2.1]octan-2-ol CAS No. 1965-38-4](/img/structure/B2910359.png)
Bicyclo[3.2.1]octan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[321]octan-2-ol is an organic compound with the molecular formula C8H14O It is a bicyclic alcohol, characterized by a unique structure that includes a bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.1]octan-2-ol can be synthesized through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method includes the use of organocatalysts to achieve enantioenriched bicyclo[3.2.1]octan-2-ones through a domino Michael-Henry reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired enantiomeric purity and functionalization of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to the corresponding ketone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce bicyclo[3.2.1]octan-2-one back to this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields bicyclo[3.2.1]octan-2-one, while reduction can regenerate this compound.
Scientific Research Applications
Bicyclo[3.2.1]octan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific functional groups present on the bicyclo[3.2.1]octane framework .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octan-1-ol: Another bicyclic alcohol with a different ring structure.
Bicyclo[3.3.0]octane: A compound with a similar bicyclic framework but different ring fusion.
Tricyclo[3.2.1.02.7]octane: A related compound with an additional ring.
Uniqueness
Bicyclo[3.2.1]octan-2-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the 2-position. This configuration imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
CAS No. |
1965-38-4 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1R,2R,5R)-bicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C8H14O/c9-8-4-2-6-1-3-7(8)5-6/h6-9H,1-5H2/t6-,7-,8-/m1/s1 |
InChI Key |
PVDVHTXERCKKSW-BWZBUEFSSA-N |
SMILES |
C1CC2CC1CCC2O |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1CC[C@H]2O |
Canonical SMILES |
C1CC2CC1CCC2O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,7-dimethyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2910280.png)
![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910282.png)


![N-(2-ethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2910286.png)

![1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea](/img/structure/B2910289.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2910295.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]methanesulfonamide](/img/structure/B2910296.png)

![2-Phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2910299.png)
